2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide
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Overview
Description
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the sulfanyl and benzylacetamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the triazole ring or other parts of the molecule.
Scientific Research Applications
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-15-10-6-5-9-14(15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLOMSYUWBIILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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